molecular formula C9H14O4 B3048560 Ethyl 2-acetyl-3-oxopentanoate CAS No. 17448-81-6

Ethyl 2-acetyl-3-oxopentanoate

Cat. No. B3048560
CAS RN: 17448-81-6
M. Wt: 186.2 g/mol
InChI Key: MBEMCNGCJQPXAH-UHFFFAOYSA-N
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Description

Ethyl 2-acetyl-3-oxopentanoate is an organic compound . It is a variant of ethyl 2-acetyl-4-oxopentanoate . The exact description of Ethyl 2-acetyl-3-oxopentanoate is not available in the searched resources.

Scientific Research Applications

Polymerization Studies

  • Anionic Polymerization of Methacrylates: Ethyl 2,2,4-trimethyl-3-oxopentanoate is involved in the cleavage with sodium tert-butoxide, which subsequently induces the polymerization of methyl methacrylate. This process contributes to the understanding of anionic polymerization in methacrylates (Lochmann & Trekoval, 1981).

Synthesis of Novel Compounds

  • Synthesis of Reductones: Ethyl 2-acetyl-3-oxopentanoate has been used in the synthesis of new reductones, contributing to the expanding knowledge in organic chemistry and synthetic methods (Sugiyama et al., 1967).

Pharmaceutical Applications

  • Synthesis of Anti-inflammatory Compounds: In pharmaceutical research, derivatives of ethyl 2-acetyl-3-oxopentanoate have been synthesized and evaluated for their anti-inflammatory activity, highlighting its potential use in medical applications (Abignente et al., 1992).

Crystallography and Molecular Structure

  • X-ray Crystallography: Studies have used ethyl 2-acetyl-3-oxopentanoate to understand molecular structures better through X-ray crystallography. These studies provide insights into the molecular conformation and hydrogen bonding patterns (Arrieta & Mostad, 2001).

Organic Chemistry and Catalysis

  • Catalysis in Organic Synthesis: Ethyl 2-acetyl-3-oxopentanoate has been used in catalysis research, contributing to the understanding of synthesis processes, like in the production of ethyl ethanoate over a Cu/Cr2O3 catalyst (Colley et al., 2005).

Fragrance and Flavor Industry

  • Synthesis of Perfumery Ingredients: In the flavor and fragrance industry, derivatives of ethyl 2-acetyl-3-oxopentanoate have been synthesized and evaluated for their organoleptic properties, contributing to the creation of new fragrances and flavors (Snowden et al., 2005).

Biocatalysis

  • Biocatalytic Synthesis: Ethyl 2-acetyl-3-oxopentanoate plays a role in biocatalysis, for instance, in the synthesis of optically pure intermediates for pharmaceutical applications (Zhao Jin-mei, 2008).

Reaction Kinetics and Mechanisms

  • Combustion Kinetics of Biofuels: Research involving ethyl 2-acetyl-3-oxopentanoate contributes to the understanding of the combustion kinetics of lignocellulosic biofuels, which is essential for developing sustainable energy sources (Ghosh et al., 2018).

Safety And Hazards

Ethyl 2-acetyl-3-oxopentanoate is considered hazardous. It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes. Personal protective equipment should be used, and adequate ventilation should be ensured .

properties

IUPAC Name

ethyl 2-acetyl-3-oxopentanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O4/c1-4-7(11)8(6(3)10)9(12)13-5-2/h8H,4-5H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBEMCNGCJQPXAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)C(C(=O)C)C(=O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70499088
Record name Ethyl 2-acetyl-3-oxopentanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70499088
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-acetyl-3-oxopentanoate

CAS RN

17448-81-6
Record name Ethyl 2-acetyl-3-oxopentanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70499088
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
SEM SEM
Number of citations: 0

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